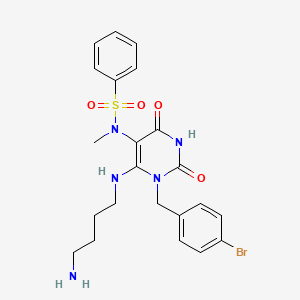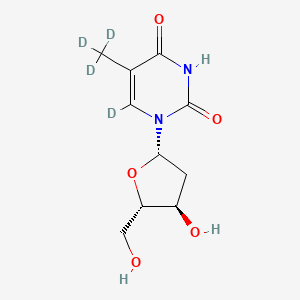
Telbivudine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telbivudine-d4 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound is structurally similar to Telbivudine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d4 involves several steps, starting from L-xylose. The process includes acetonide formation, benzoylation, hydrolysis, acylation, and condensation with uracil derivatives. The key steps are as follows :
Acetonide Formation: L-xylose reacts with acetone and sulfuric acid to form an acetonide.
Benzoylation: The acetonide is benzoylated using benzoyl chloride in pyridine/chloroform.
Hydrolysis: The acetonide is hydrolyzed with acetic acid to yield a dihydroxy sugar.
Acylation: The dihydroxy sugar is acylated with acetic anhydride.
Condensation: The acylated sugar is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine using trimethylsilyl triflate in dichloroethane.
Deoxygenation: The resulting nucleoside undergoes deoxygenation and iodination to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 5-methyl-L-uridine as the starting material, followed by dehydration, acylation-halogenation, catalytic hydrogenation, and deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions
Telbivudine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Telbivudine-d4 has several scientific research applications, including :
Chemistry: Used as a reference compound in studies involving deuterium-labeled nucleosides.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Telbivudine.
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Mecanismo De Acción
Telbivudine-d4 exerts its effects by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). It is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination and inhibition of viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral drug used for HBV infections.
Entecavir: A potent antiviral agent for HBV.
Uniqueness
Telbivudine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. It has shown better efficacy and lower resistance rates compared to Lamivudine and Adefovir .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
6-deuterio-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D |
Clave InChI |
IQFYYKKMVGJFEH-SRNOQZKNSA-N |
SMILES isomérico |
[2H]C1=C(C(=O)NC(=O)N1[C@@H]2C[C@H]([C@@H](O2)CO)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


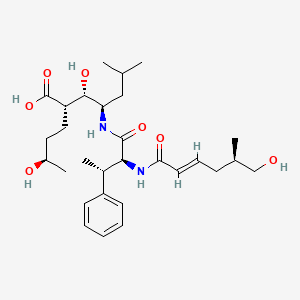
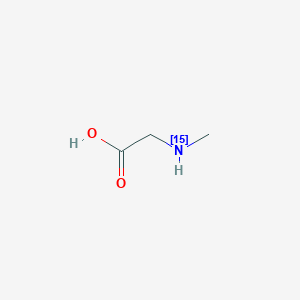
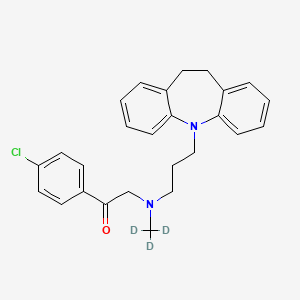
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
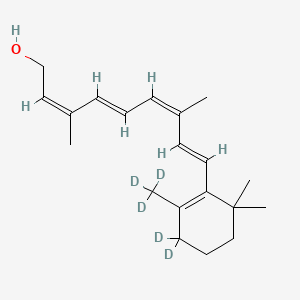
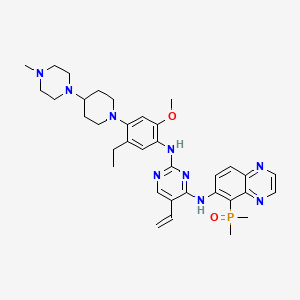

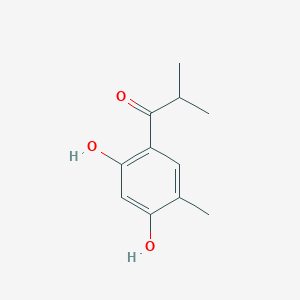
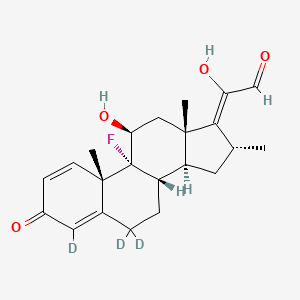
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
